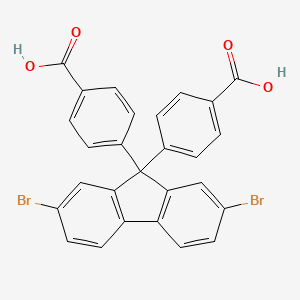
4,4'-(2,7-Dibromo-9H-fluorene-9,9-diyl)dibenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(2,7-Dibromo-9H-fluorene-9,9-diyl)dibenzoic acid is an organic compound that features a fluorene core substituted with bromine atoms at the 2 and 7 positions, and benzoic acid groups at the 9 position
Métodos De Preparación
The synthesis of 4,4’-(2,7-Dibromo-9H-fluorene-9,9-diyl)dibenzoic acid typically involves the bromination of fluorene followed by the introduction of benzoic acid groups. One common method involves the reaction of 2,7-dibromofluorene with a suitable benzoic acid derivative under specific conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4,4’-(2,7-Dibromo-9H-fluorene-9,9-diyl)dibenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The fluorene core can be oxidized or reduced under appropriate conditions, leading to different derivatives.
Coupling Reactions: The benzoic acid groups can participate in coupling reactions to form larger molecular structures.
Common reagents used in these reactions include bases, oxidizing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4’-(2,7-Dibromo-9H-fluorene-9,9-diyl)dibenzoic acid has several scientific research applications:
Materials Science: It is used in the synthesis of polymers and copolymers with unique electronic and optical properties.
Organic Electronics: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Sensors: Its derivatives are explored for use in chemical sensors due to their ability to interact with various analytes.
Biological Studies: The compound and its derivatives are studied for potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism by which 4,4’-(2,7-Dibromo-9H-fluorene-9,9-diyl)dibenzoic acid exerts its effects depends on its specific application. In organic electronics, its unique electronic structure allows it to participate in charge transport and light emission processes. The molecular targets and pathways involved include interactions with other organic molecules and the formation of conductive pathways in polymer matrices.
Comparación Con Compuestos Similares
4,4’-(2,7-Dibromo-9H-fluorene-9,9-diyl)dibenzoic acid can be compared with similar compounds such as:
4,4’-(2,7-Dibromo-9H-fluorene-9,9-diyl)diphenol: This compound has hydroxyl groups instead of benzoic acid groups, leading to different chemical properties and applications.
2,7-Dibromo-9,9-dimethyl-9H-fluorene:
9,9-Dioctyl-2,7-dibromofluorene: The presence of octyl groups at the 9 position makes this compound more suitable for use in flexible electronic materials.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of the fluorene core structure.
Propiedades
Número CAS |
823808-69-1 |
|---|---|
Fórmula molecular |
C27H16Br2O4 |
Peso molecular |
564.2 g/mol |
Nombre IUPAC |
4-[2,7-dibromo-9-(4-carboxyphenyl)fluoren-9-yl]benzoic acid |
InChI |
InChI=1S/C27H16Br2O4/c28-19-9-11-21-22-12-10-20(29)14-24(22)27(23(21)13-19,17-5-1-15(2-6-17)25(30)31)18-7-3-16(4-8-18)26(32)33/h1-14H,(H,30,31)(H,32,33) |
Clave InChI |
HMSGSHNBTDYHKD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


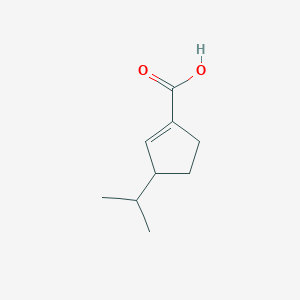
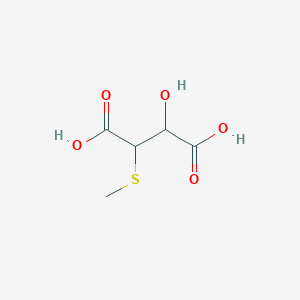
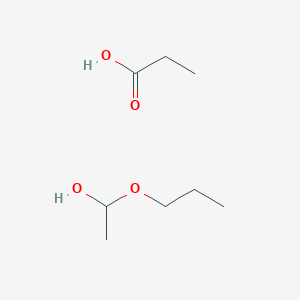
![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B14220077.png)

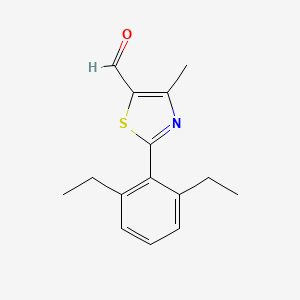
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B14220097.png)
![1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one](/img/structure/B14220100.png)
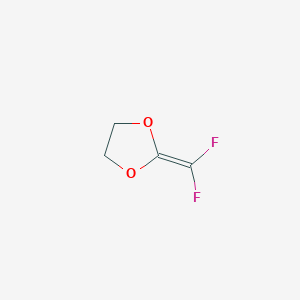
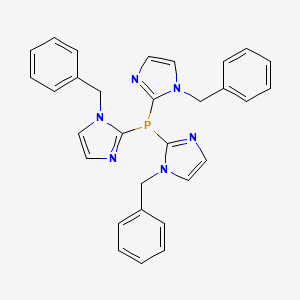
![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-](/img/structure/B14220121.png)
![4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal](/img/structure/B14220123.png)

